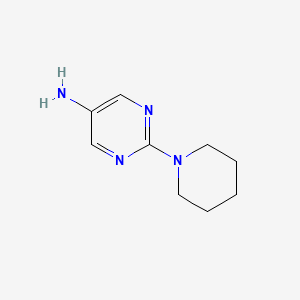

2-(Piperidin-1-yl)pyrimidin-5-amine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-piperidin-1-ylpyrimidin-5-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N4/c10-8-6-11-9(12-7-8)13-4-2-1-3-5-13/h6-7H,1-5,10H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KTPJWCNUYFLRRS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)C2=NC=C(C=N2)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14N4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901296354 |

Source

|

| Record name | 2-(1-Piperidinyl)-5-pyrimidinamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901296354 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1086378-61-1 |

Source

|

| Record name | 2-(1-Piperidinyl)-5-pyrimidinamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1086378-61-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(1-Piperidinyl)-5-pyrimidinamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901296354 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectral Data of 2-(piperidin-1-yl)pyrimidin-5-amine

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for the compound 2-(piperidin-1-yl)pyrimidin-5-amine. Designed for researchers, scientists, and professionals in drug development, this document offers an in-depth exploration of the structural features of this molecule through the lens of NMR spectroscopy. The guide presents predicted spectral data, a detailed experimental protocol for data acquisition, and a thorough interpretation of the spectra, grounded in established principles of chemical shifts and spin-spin coupling in heterocyclic systems. The methodologies and interpretations are supported by authoritative references to ensure scientific rigor and practical applicability.

Introduction: The Significance of this compound in Medicinal Chemistry

The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents.[1] The title compound, this compound, incorporates both a 2-aminopyrimidine moiety, a class of compounds with a wide range of biological activities, and a piperidine ring, a common feature in many pharmaceuticals.[2][3] The precise characterization of such molecules is paramount for drug discovery and development, ensuring purity, confirming identity, and providing insights into their electronic and conformational properties.

Nuclear Magnetic Resonance (NMR) spectroscopy stands as an unparalleled tool for the unambiguous structural elucidation of organic molecules.[4][5] By providing detailed information about the chemical environment of each proton and carbon atom, NMR allows for a complete mapping of the molecular architecture. This guide will delve into the predicted ¹H and ¹³C NMR spectra of this compound, offering a foundational understanding for researchers working with this and related compounds.

Predicted NMR Spectral Data

The following tables summarize the predicted ¹H and ¹³C NMR spectral data for this compound. These predictions are based on established chemical shift values for piperidine and substituted pyrimidines, taking into account the electronic effects of the substituents.[2][6][7][8][9]

Predicted ¹H NMR Data (500 MHz, DMSO-d₆)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~8.0 | s | 2H | H-4, H-6 |

| ~5.5 | s (broad) | 2H | -NH₂ |

| ~3.6 | t, J ≈ 5.5 Hz | 4H | H-2', H-6' (pip) |

| ~1.6 | m | 4H | H-3', H-5' (pip) |

| ~1.5 | m | 2H | H-4' (pip) |

pip = piperidine ring

Predicted ¹³C NMR Data (125 MHz, DMSO-d₆)

| Chemical Shift (δ, ppm) | Assignment |

| ~160 | C-2 |

| ~155 | C-4, C-6 |

| ~135 | C-5 |

| ~45 | C-2', C-6' (pip) |

| ~25 | C-3', C-5' (pip) |

| ~24 | C-4' (pip) |

pip = piperidine ring

Molecular Structure and Atom Numbering

To facilitate the discussion of NMR data, the following atom numbering scheme is used for this compound.

Figure 1. Molecular structure and atom numbering of this compound.

Experimental Protocol for NMR Data Acquisition

The acquisition of high-quality NMR data is contingent upon a well-defined experimental protocol. The following steps outline a robust methodology for the analysis of this compound.

Sample Preparation

-

Compound Purity: Ensure the sample is of high purity (>95%) to avoid interference from impurities in the spectra.

-

Massing: Accurately weigh approximately 5-10 mg of the compound.

-

Solvent Selection: Choose a suitable deuterated solvent. Dimethyl sulfoxide-d₆ (DMSO-d₆) is a good initial choice due to its ability to dissolve a wide range of organic compounds and its high boiling point. It also allows for the observation of exchangeable protons (e.g., -NH₂).

-

Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the deuterated solvent in a clean, dry NMR tube.

-

Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (δ = 0.00 ppm). Modern spectrometers can also reference the residual solvent peak.[10]

-

Homogenization: Gently vortex or sonicate the sample to ensure complete dissolution and a homogeneous solution.

Instrument Parameters and Data Acquisition

The following parameters are recommended for a 500 MHz NMR spectrometer.

Figure 2. Recommended NMR acquisition workflow.

Spectral Interpretation and Rationale

The interpretation of the NMR spectra involves assigning each signal to a specific nucleus within the molecule. This process is guided by an understanding of chemical shifts, coupling constants, and the electronic effects of substituents.

¹H NMR Spectrum Analysis

-

Pyrimidine Protons (H-4, H-6): The two protons on the pyrimidine ring are expected to be chemically equivalent due to the free rotation around the C2-N1' bond. They are anticipated to appear as a singlet at approximately 8.0 ppm. The electron-withdrawing nature of the pyrimidine nitrogens and the amino group at C5 deshields these protons, shifting them downfield.

-

Amine Protons (-NH₂): The protons of the primary amine at the C5 position are expected to appear as a broad singlet around 5.5 ppm. The broadness of the signal is due to quadrupole broadening from the ¹⁴N nucleus and chemical exchange with residual water in the solvent.

-

Piperidine Protons (H-2', H-6'): The four protons on the carbons adjacent to the nitrogen of the piperidine ring (α-protons) are expected to be deshielded by the electronegative nitrogen. They will likely appear as a triplet around 3.6 ppm, with the splitting arising from coupling to the adjacent H-3' and H-5' protons.

-

Piperidine Protons (H-3', H-5' and H-4'): The remaining six protons of the piperidine ring (β- and γ-protons) are further from the deshielding influence of the pyrimidine ring and the piperidine nitrogen. They are expected to resonate in the more shielded upfield region, between 1.5 and 1.6 ppm, as overlapping multiplets.[2][6]

¹³C NMR Spectrum Analysis

-

Pyrimidine Carbons (C-2, C-4, C-6): The carbon atom C-2, being directly attached to three nitrogen atoms (two within the pyrimidine ring and one from the piperidine), is the most deshielded carbon and is predicted to appear at approximately 160 ppm. The C-4 and C-6 carbons are also significantly deshielded by the ring nitrogens and are expected to resonate around 155 ppm.[8][11]

-

Pyrimidine Carbon (C-5): The C-5 carbon, bonded to the electron-donating amino group, will be more shielded relative to the other pyrimidine carbons, with a predicted chemical shift of around 135 ppm.

-

Piperidine Carbons (C-2', C-6'): The α-carbons of the piperidine ring are deshielded by the adjacent nitrogen and are predicted to appear at approximately 45 ppm.[2]

-

Piperidine Carbons (C-3', C-5' and C-4'): The β- and γ-carbons of the piperidine ring are in a more alkane-like environment and are expected to resonate in the upfield region, around 24-25 ppm.[2]

Advanced 2D NMR for Unambiguous Assignments

For complex molecules, one-dimensional NMR spectra may not be sufficient for a complete and unambiguous assignment of all signals, especially in cases of signal overlap. Two-dimensional NMR techniques are invaluable in such scenarios.

Sources

- 1. Pyrimidines-Based Heterocyclic Compounds: Synthesis, Cytoxicity Evaluation and Molecular Docking - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Piperidine - Wikipedia [en.wikipedia.org]

- 3. Piperidine | C5H11N | CID 8082 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Thieme E-Books & E-Journals [thieme-connect.de]

- 6. Piperidine(110-89-4) 1H NMR spectrum [chemicalbook.com]

- 7. 2-Aminopyrimidine(109-12-6) 1H NMR [m.chemicalbook.com]

- 8. Pyrimidine(289-95-2) 13C NMR spectrum [chemicalbook.com]

- 9. researchgate.net [researchgate.net]

- 10. mdpi.com [mdpi.com]

- 11. researchgate.net [researchgate.net]

Mass spectrometry analysis of 2-(Piperidin-1-yl)pyrimidin-5-amine

An In-Depth Technical Guide to the Mass Spectrometry Analysis of 2-(Piperidin-1-yl)pyrimidin-5-amine

Abstract

This technical guide provides a comprehensive framework for the mass spectrometric analysis of this compound, a heterocyclic amine of interest in pharmaceutical research and development. Authored from the perspective of a Senior Application Scientist, this document moves beyond standard protocols to explain the fundamental principles and causal reasoning behind methodological choices. It covers the entire analytical workflow, from understanding the analyte's physicochemical properties to advanced liquid chromatography-tandem mass spectrometry (LC-MS/MS) method development, fragmentation analysis, and quantitative validation. This guide is intended for researchers, scientists, and drug development professionals seeking to establish robust and reliable analytical methods for this and structurally similar compounds.

Introduction: The Analytical Imperative

This compound belongs to the pyrimidine derivative class of compounds, which are foundational scaffolds in numerous therapeutic agents due to their diverse biological activities, including antiviral, antitumor, and anti-inflammatory properties.[1] The accurate characterization and quantification of such molecules are critical throughout the drug development pipeline, from early discovery metabolism studies to late-stage clinical pharmacokinetics. Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS), stands as the premier analytical technique for this purpose, offering unparalleled sensitivity, selectivity, and structural elucidation capabilities.[2]

This guide will provide the technical rationale for selecting and optimizing LC-MS parameters, predict the compound's mass spectral behavior, and present a self-validating protocol that ensures data integrity and reproducibility.

Analyte Profile: Physicochemical Properties

A thorough understanding of the analyte's chemical nature is the cornerstone of any successful analytical method. The properties of this compound dictate every choice, from sample preparation to ionization source selection.

| Property | Value / Description | Rationale for MS Analysis |

| Molecular Formula | C₉H₁₄N₄ | Provides the basis for calculating the exact mass. |

| Monoisotopic Mass | 178.1218 Da | The theoretical exact mass used for high-resolution mass spectrometry (HRMS) identification. |

| Average Molecular Weight | 178.23 g/mol | Used for gravimetric preparations of standards and solutions. |

| Structure | Pyrimidine core with a piperidine and an amine substituent. | The presence of multiple basic nitrogen atoms (in the pyrimidine ring, the exocyclic amine, and the piperidine ring) makes the molecule an excellent candidate for positive mode electrospray ionization. |

| Polarity | Expected to be a polar compound. | Its polarity makes it suitable for reversed-phase liquid chromatography (RPLC) with aqueous-organic mobile phases. Poor retention on standard RPLC columns can be a challenge, necessitating careful method development.[3] |

The Analytical Workflow: A Strategic Overview

A robust LC-MS/MS method is developed systematically, moving from the mass spectrometer back to the sample preparation.[4] This ensures that each stage is optimized to complement the others, leading to a cohesive and high-performing assay.

Fragmentation Analysis:

-

Precursor Ion: [M+H]⁺ = m/z 179.1

-

Major Fragmentation Pathways:

-

Loss from Piperidine Ring: A common pathway for piperidine-containing compounds involves cleavage within the saturated ring. A neutral loss of ethene (C₂H₄, 28 Da) or propene (C₃H₆, 42 Da) via a retro-Diels-Alder-like mechanism is plausible. However, a more likely initial fragmentation is the loss of an ethyl radical followed by rearrangement. A significant fragment is often observed corresponding to the piperidinyl cation itself (Fragment C, m/z 84.1 ).

-

Cleavage of the Piperidine-Pyrimidine Bond: The most significant fragmentation is expected to be the cleavage of the C-N bond linking the piperidine ring to the pyrimidine core. This would result in the formation of the 2-aminopyrimidin-5-yl cation (Fragment B, m/z 95.1 ). This fragment is likely to be stable and abundant, making it an excellent choice for an MRM transition.

-

Pyrimidine Ring Cleavage: The pyrimidine ring itself can fragment, typically through the loss of small neutral molecules like hydrogen cyanide (HCN, 27 Da). [1]For instance, Fragment B (m/z 95.1) could potentially lose HCN to yield a fragment at m/z 68.1.

-

Predicted Fragment Ions for MRM Selection

| Precursor Ion (m/z) | Predicted Product Ion (m/z) | Proposed Identity | Rationale |

| 179.1 | 95.1 | [2-aminopyrimidin-5-yl]⁺ | Stable fragment from the cleavage of the C-N bond. Expected to be the most abundant and specific fragment (quantifier). |

| 179.1 | 84.1 | [Piperidinyl]⁺ | Represents the other half of the molecule. A good choice for a secondary, confirming transition (qualifier). |

| 179.1 | 152.1 | [M+H - C₂H₃]⁺ | Loss from the piperidine ring. Could serve as an alternative qualifier ion. |

Experimental Protocol: A Step-by-Step Guide

This protocol outlines a typical LC-MS/MS method for the quantitative analysis of this compound in a biological matrix like human plasma.

Materials and Reagents

-

Reference Standard: this compound

-

Internal Standard (IS): A structurally similar, stable isotope-labeled version (e.g., D4-labeled) is ideal. If unavailable, a compound with similar chromatographic and ionization behavior can be used. [5]* Solvents: Acetonitrile (ACN) and Water (H₂O), LC-MS grade.

-

Additive: Formic Acid (FA), Optima grade.

-

Matrix: Control human plasma.

Sample Preparation: Protein Precipitation

This is a simple and effective method for removing the bulk of matrix proteins.

-

Aliquot: Pipette 50 µL of plasma sample, calibration standard, or quality control (QC) sample into a 1.5 mL microcentrifuge tube.

-

Add Internal Standard: Add 10 µL of the internal standard working solution (e.g., 100 ng/mL in 50% ACN).

-

Precipitate: Add 200 µL of cold acetonitrile containing 0.1% formic acid. This high solvent-to-sample ratio ensures efficient protein precipitation.

-

Vortex: Vortex mix vigorously for 1 minute to ensure complete mixing and protein denaturation.

-

Centrifuge: Centrifuge at >14,000 g for 10 minutes at 4°C to pellet the precipitated proteins.

-

Transfer: Carefully transfer the supernatant to a clean autosampler vial or 96-well plate for analysis.

LC-MS/MS Method Parameters

The following parameters serve as an excellent starting point and should be optimized for the specific instrument used. [5][6]

| Parameter | Recommended Setting | Rationale |

|---|---|---|

| LC System | Agilent 1200 series or equivalent | Standard high-performance liquid chromatography system. |

| Column | C18 reversed-phase (e.g., 2.1 x 50 mm, 1.8 µm) | Provides good retention for moderately polar small molecules. |

| Mobile Phase A | 0.1% Formic Acid in Water | Acid modifier promotes protonation for positive ESI and improves peak shape. |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Standard organic solvent for reversed-phase chromatography. |

| Flow Rate | 0.4 mL/min | Appropriate for a 2.1 mm ID column. |

| Gradient | 5% B to 95% B over 3-5 minutes | A generic gradient to elute the analyte. Adjust to achieve a retention time of 2-3 minutes for optimal peak shape and separation from matrix effects. [6] |

| Column Temp | 40 °C | Improves peak shape and reduces viscosity. |

| Injection Vol | 5 µL | Balances sensitivity with potential for column overload. |

| MS System | SCIEX 4000 QTRAP or equivalent | A robust triple quadrupole instrument for quantitative bioanalysis. |

| Ion Source | ESI, Positive Mode | As determined by the analyte's physicochemical properties. |

| IonSpray Voltage | +5500 V | Optimize for maximum signal intensity. |

| Source Temp | 500 °C | Facilitates desolvation of the ESI droplets. |

| MRM Transitions | Quantifier: 179.1 → 95.1Qualifier: 179.1 → 84.1 | Based on the predicted fragmentation pattern. Collision energy (CE) and other compound-dependent parameters must be optimized via infusion. |

Method Validation: Ensuring Trustworthiness

Once the method is developed, it must be validated according to regulatory guidelines (e.g., FDA or EMA) to ensure its reliability. This process involves a series of experiments to assess:

-

Selectivity and Specificity: Absence of interfering peaks at the retention time of the analyte and IS.

-

Linearity and Range: The concentration range over which the assay is accurate and precise.

-

Accuracy and Precision: Closeness of measured values to the true value and the degree of scatter in measurements.

-

Matrix Effect: The effect of matrix components on the ionization of the analyte.

-

Recovery: The efficiency of the extraction process.

-

Stability: Stability of the analyte in the biological matrix under various storage and handling conditions.

Conclusion

The mass spectrometric analysis of this compound is readily achievable with a systematic and scientifically-grounded approach. By leveraging the compound's inherent chemical properties, a highly selective and sensitive LC-MS/MS method can be developed using positive mode electrospray ionization and a reversed-phase chromatographic separation. The predicted fragmentation pattern, centered on the cleavage of the piperidine-pyrimidine bond, provides robust and specific transitions for reliable quantification. The protocols and principles outlined in this guide serve as a comprehensive roadmap for developing and validating a high-quality analytical method suitable for the rigorous demands of pharmaceutical research and development.

References

- A Comparative Guide to the Mass Spectral Fragmentation of Substituted Pyrimidines. Benchchem.

- Mass spectral fragmentation modes of pyrimidine derivatives. ResearchGate.

- Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. International Journal of Materials and Chemistry.

- (PDF) Mass spectral fragmentation modes of some new pyrimidinethiones, thiazolo[3,2-a]pyrimidines and bis-pyrimidines. ResearchGate.

- BA Method Development: Polar Compounds. BioPharma Services.

-

Mass Spectra of Nucleic Acid Derivatives. Pyrimidines. ACS Publications. Available at: [Link]

- Development and validation of small molecule analytes by liquid chromatography-tandem mass spectrometry. Clinical Tree.

-

2-Methoxy-4-(piperidin-1-yl)pyrimidin-5-amine. PubChem. Available at: [Link]

-

Advanced techniques and applications of LC-MS in small molecule drug discovery. Drug Discovery World. Available at: [Link]

-

Development and validation of an LC-MS/MS generic assay platform for small molecule drug bioanalysis. National Institutes of Health. Available at: [Link]

-

Small Molecule Method Development Strategies with Chad Christianson. Bioanalysis Zone. Available at: [Link]

-

Electrospray ionization. Wikipedia. Available at: [Link]

-

Electrospray Ionization Mass Spectrometry. Chemistry LibreTexts. Available at: [Link]

Sources

- 1. sphinxsai.com [sphinxsai.com]

- 2. drugtargetreview.com [drugtargetreview.com]

- 3. biopharmaservices.com [biopharmaservices.com]

- 4. clinicalpub.com [clinicalpub.com]

- 5. Development and validation of an LC-MS/MS generic assay platform for small molecule drug bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. bioanalysis-zone.com [bioanalysis-zone.com]

An In-depth Technical Guide to the Infrared Spectroscopy of Novel Aminopyrimidine Derivatives

Introduction

In the landscape of modern drug discovery, heterocyclic compounds are of paramount importance, with the aminopyrimidine scaffold standing out as a cornerstone in medicinal chemistry.[1][2] This privileged structure is a key component in numerous FDA-approved pharmaceuticals, exhibiting a wide range of biological activities including anticancer, antimicrobial, and anti-inflammatory properties.[1][3][4] The continuous development of novel aminopyrimidine derivatives necessitates robust, efficient, and precise analytical techniques for their structural characterization and quality control.[5][6]

Fourier Transform Infrared (FTIR) spectroscopy emerges as an indispensable tool in this context.[7][8][9] It is a rapid, non-destructive, and highly versatile analytical method that provides a unique "molecular fingerprint" of a compound by probing the vibrational modes of its chemical bonds.[10][11][12][13] This guide, designed for researchers, scientists, and drug development professionals, offers an in-depth exploration of the application of FTIR spectroscopy to the analysis of novel aminopyrimidine derivatives. We will delve into the fundamental principles, present detailed experimental protocols with a focus on the causality behind methodological choices, and provide a systematic approach to spectral interpretation, ensuring scientific integrity and empowering researchers to confidently characterize these vital molecules.

The Fundamental Principles of Infrared Spectroscopy

Infrared spectroscopy is a technique based on the interaction of infrared radiation with matter. When a molecule is exposed to infrared light, it absorbs energy at specific frequencies that correspond to the vibrational frequencies of its chemical bonds. The fundamental requirement for a bond to be "IR active" is that its vibration must cause a net change in the molecule's dipole moment.[13]

An IR spectrum is typically plotted as absorbance (or transmittance) versus wavenumber (cm⁻¹), which is proportional to frequency. The spectrum is generally divided into two main regions:

-

The Functional Group Region (4000 cm⁻¹ to ~1500 cm⁻¹): This region is characterized by absorptions from specific stretching vibrations of common functional groups (e.g., O-H, N-H, C=O, C≡N). These bands are often well-defined and highly diagnostic.[14]

-

The Fingerprint Region (<1500 cm⁻¹): This region contains a complex array of absorptions arising from bending vibrations and skeletal vibrations of the molecule as a whole. While difficult to interpret from first principles, this region is unique to each molecule and serves as a "fingerprint" for identification by comparison with a known standard.[13]

Understanding these principles is the first step in leveraging FTIR to its full potential for elucidating the complex structures of novel aminopyrimidine derivatives.

Spectroscopic Profile of the Aminopyrimidine Scaffold

The infrared spectrum of an aminopyrimidine derivative is a composite of the vibrations of the pyrimidine ring and its various substituents. A thorough analysis requires understanding the characteristic absorptions of each component.

Pyrimidine Ring Vibrations

The pyrimidine ring, an aromatic heterocycle, gives rise to several characteristic bands:

-

Aromatic C-H Stretch: Look for one or more sharp, medium-intensity bands just above 3000 cm⁻¹.[14][15]

-

Ring C=C and C=N Stretching: These vibrations appear as a series of medium to strong bands in the 1620-1400 cm⁻¹ region. The exact positions and intensities are sensitive to the substitution pattern on the ring.[8][15]

-

Ring Breathing Modes: These skeletal vibrations can appear in the fingerprint region and are characteristic of the ring system itself.[16]

The Amino Group (-NH₂) Signature

The amino group provides some of the most diagnostic peaks in the spectrum, allowing for clear differentiation between primary, secondary, and tertiary amines.[17][18]

-

N-H Stretching: For a primary amine (R-NH₂), two distinct bands are typically observed in the 3500-3300 cm⁻¹ range. These correspond to the asymmetric and symmetric N-H stretching vibrations.[17][19] Secondary amines (R₂NH) show only a single band in this region, while tertiary amines (R₃N), lacking an N-H bond, show none.[14][17] These bands are generally sharper and less intense than the broad O-H bands from alcohols.[17]

-

N-H Bending (Scissoring): Primary amines exhibit a characteristic medium-to-strong bending vibration between 1650-1580 cm⁻¹.[17][19] This band can sometimes be mistaken for a C=C double bond, so careful analysis of the N-H stretching region is crucial for confirmation.

-

N-H Wagging: A broad, often strong band can be observed in the 910-665 cm⁻¹ region, which is attributed to the out-of-plane wagging of the N-H bond in primary and secondary amines.[17]

Influence of Other Substituents

The true novelty of these derivatives lies in their varied substitutions. The presence of other functional groups will add characteristic absorptions to the spectrum. For example:

-

Carbonyl (C=O) Groups: A strong, sharp absorption in the 1750-1650 cm⁻¹ region is a clear indicator of a carbonyl group, which may be present in amide, ester, or ketone substituents.[14][20]

-

Halogens (C-X): Carbon-halogen stretching vibrations appear in the lower fingerprint region. For instance, C-Cl stretches are typically found between 800-600 cm⁻¹.[21] The presence of halogens can also subtly shift the positions of other ring vibrations.[22][23]

Experimental Workflow: A Self-Validating Protocol

Achieving a high-quality, interpretable spectrum is contingent upon a rigorous experimental workflow. This section details the critical steps, explaining the rationale behind each choice to ensure a self-validating system.

Caption: Overall experimental workflow for FTIR analysis.

Sample Preparation: The Critical Foundation

The goal of sample preparation is to present the analyte to the infrared beam in a manner that maximizes signal and minimizes interference.[24] The choice of method depends on the physical state of the sample.

Protocol 1: Attenuated Total Reflectance (ATR) for Solids and Liquids

ATR has become a cornerstone technology in pharmaceutical analysis due to its speed and simplicity, requiring minimal to no sample preparation.[10][12][25] It is ideal for powders, films, and viscous liquids.[11][26]

Methodology:

-

Crystal Cleaning: Before analysis, thoroughly clean the ATR crystal (commonly diamond or zinc selenide) with a suitable solvent (e.g., isopropanol) and a lint-free wipe to remove any residue from previous measurements. Run a background scan on the clean, empty crystal to verify its cleanliness.

-

Sample Application: Place a small amount of the powdered aminopyrimidine derivative directly onto the center of the ATR crystal.[24] For liquids, a single drop is sufficient.[24] The goal is to completely cover the crystal surface.[11]

-

Apply Pressure: For solid samples, use the instrument's pressure clamp to apply firm, consistent pressure.

-

Data Acquisition: Proceed to collect the spectrum as outlined in Section 3.2.

Protocol 2: Potassium Bromide (KBr) Pellet for Solid Powders

This traditional transmission method is used for obtaining high-quality spectra of solid samples and is often required by pharmacopeias.

Methodology:

-

Sample Grinding: In an agate mortar and pestle, grind approximately 1-2 mg of the solid aminopyrimidine derivative to a fine, consistent powder.[24][27]

-

Causality: The particle size of the sample must be smaller than the wavelength of the IR radiation to minimize scattering of the light, which can cause distorted, sloping baselines and band shapes (the Christiansen effect).[27]

-

-

Mix with KBr: Add approximately 100-200 mg of dry, spectroscopy-grade potassium bromide (KBr) powder to the mortar.[24] Gently but thoroughly mix the sample and KBr until the mixture is homogeneous.

-

Causality: KBr is used because it is transparent to mid-infrared radiation and, under pressure, becomes plastic and forms a clear pellet that acts as a solid matrix for the sample.[25][28] It is crucial to use dry KBr and minimize exposure to air, as water absorption will show broad O-H bands in the spectrum.

-

-

Press the Pellet: Transfer the mixture to a pellet die. Place the die into a hydraulic press and apply pressure (typically 7-10 tons) for several minutes to form a translucent pellet.[24][28]

-

Analysis: Carefully remove the KBr pellet from the die and place it in the instrument's sample holder for analysis.

Data Presentation: Comparison of Sampling Techniques

| Technique | Sample Type | Preparation Time | Throughput | Non-Destructive? | Key Considerations |

| ATR | Solids, Liquids, Gels | Very Short (<1 min) | High | Yes | Requires good sample-crystal contact; potential for crystal damage with hard materials.[10][11][25] |

| KBr Pellet | Solids (Powders) | Moderate (5-10 min) | Low | No | Can produce high-quality spectra; susceptible to moisture contamination and scattering effects.[24][25][28] |

| Liquid Cell | Liquids, Solutions | Short (2-5 min) | Medium | Yes | Requires IR-transparent windows (e.g., NaCl, KBr); solvent must not absorb in the region of interest.[24][25][26] |

Data Acquisition and Instrument Parameters

Modern FTIR spectrometers offer excellent performance, but optimizing acquisition parameters is key to obtaining a reliable spectrum.[7]

Methodology:

-

Background Collection: First, perform a background scan. For ATR, this is done on the clean, empty crystal. For KBr pellets, a blank KBr pellet is often used. For liquid cells, the cell filled with the pure solvent is used.

-

Causality: The background scan is absolutely essential. It measures the spectral contributions of atmospheric gases (water vapor and CO₂), the instrument's optics, and the sample matrix (e.g., KBr or solvent). The instrument automatically subtracts this background from the sample scan to produce the final spectrum of the analyte alone.

-

-

Set Acquisition Parameters:

-

Spectral Range: For mid-IR analysis, a range of 4000 cm⁻¹ to 400 cm⁻¹ is standard.

-

Resolution: A resolution of 4 cm⁻¹ is sufficient for most small molecule analyses, providing a good balance between detail and acquisition time.[11]

-

Number of Scans: Typically, 16 to 32 scans are co-added.

-

Causality: Co-adding multiple scans is a powerful way to improve the signal-to-noise ratio (S/N) of the spectrum. The S/N improves with the square root of the number of scans.

-

-

Sample Collection: Place the prepared sample into the beam path and initiate the scan. The instrument will co-add the scans, perform the Fourier transform, and display the final absorbance spectrum.

Systematic Spectral Interpretation

Interpreting the spectrum of a novel compound is a systematic process of correlating observed absorption bands with specific molecular structures.

Caption: A logical workflow for interpreting an IR spectrum.

Data Presentation: Characteristic Frequencies

The table below summarizes the key vibrational frequencies essential for interpreting the spectra of novel aminopyrimidine derivatives.[8]

| Frequency Range (cm⁻¹) | Vibration Type | Functional Group | Intensity | Notes |

| 3500 - 3300 | N-H Stretch | Primary Amine (-NH₂) | Medium | Two sharp bands (asymmetric & symmetric).[17][19][29] |

| 3350 - 3310 | N-H Stretch | Secondary Amine (-NH) | Medium, Sharp | One sharp band.[17] |

| ~3100 - 3000 | C-H Stretch | Aromatic (sp² C-H) | Medium, Sharp | Typically appears just above 3000 cm⁻¹. |

| ~3000 - 2850 | C-H Stretch | Aliphatic (sp³ C-H) | Medium, Sharp | Typically appears just below 3000 cm⁻¹. |

| 1750 - 1650 | C=O Stretch | Carbonyl (Amide, etc.) | Strong, Sharp | Position is highly sensitive to conjugation and ring strain.[20] |

| 1650 - 1580 | N-H Bend | Primary Amine (-NH₂) | Medium-Strong | "Scissoring" vibration.[17][19] |

| 1620 - 1400 | C=C & C=N Stretch | Aromatic/Pyrimidine Ring | Medium-Strong | A series of bands characteristic of the ring.[8][15] |

| 1335 - 1250 | C-N Stretch | Aromatic Amine | Strong | [17][19] |

| 1250 - 1020 | C-N Stretch | Aliphatic Amine | Weak-Medium | [17][19] |

| 910 - 665 | N-H Wag | Primary/Secondary Amine | Strong, Broad | Out-of-plane bending.[17] |

A Holistic Approach to Interpretation

-

Start High, Go Low: Begin your analysis at the high-frequency end (4000 cm⁻¹) and work your way down.

-

Confirm the Amine: The first and most crucial step is to examine the 3500-3300 cm⁻¹ region. The presence of two sharp peaks confirms a primary amine; one peak suggests a secondary amine. The absence of peaks here, coupled with the rest of the structure, would indicate a tertiary amine.

-

Identify the Backbone: Check for aromatic C-H stretches (>3000 cm⁻¹) and aliphatic C-H stretches (<3000 cm⁻¹).

-

Check the Double Bond Region: Look for strong C=O bands if applicable, and then identify the N-H bend and the pattern of ring C=C and C=N stretches.

-

Use the Fingerprint: While individual peak assignments are difficult, the overall pattern in the fingerprint region (<1500 cm⁻¹) should be compared to known reference compounds or previously synthesized batches to confirm identity and purity.

Regulatory Compliance and Validation

In the pharmaceutical industry, FTIR is a key technique for raw material identification, quality assurance, and quality control (QA/QC).[7][10][30] Analyses performed in a regulated Good Manufacturing Practice (GMP) environment must adhere to guidelines set by pharmacopeias such as the United States Pharmacopeia (USP), European Pharmacopoeia (EP), and Japanese Pharmacopoeia (JP).[30] These standards often specify the use of FTIR for identity testing (e.g., USP <854>).[30] Instrument performance must be regularly verified for parameters like wavenumber accuracy using certified polystyrene standards to ensure the data is reliable and compliant.[7]

Conclusion

FTIR spectroscopy is a powerful, accessible, and information-rich technique that is central to the characterization of novel aminopyrimidine derivatives. By combining a solid understanding of fundamental spectroscopic principles with meticulous, well-justified experimental protocols, researchers can confidently elucidate molecular structures, confirm synthetic success, and ensure the purity and identity of their compounds. This guide provides the foundational knowledge and practical steps to integrate FTIR spectroscopy seamlessly and effectively into the drug discovery and development workflow, accelerating the journey from a novel molecule to a potential therapeutic agent. For comprehensive characterization, FTIR results should always be correlated with data from other analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).[4][15]

References

- Apex Instrument. (n.d.). FTIR-ATR: Revolutionizing Raw Material Identification in Pharma.

- Drawell. (n.d.). Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods.

- NGS-Technology. (2025, August 25). Pharmaceutical Raw Material Analysis with FTIR-ATR.

- Poblet, E., et al. (2021). Introducing ATR-FTIR Spectroscopy through Analysis of Acetaminophen Drugs: Practical Lessons for Interdisciplinary and Progressive Learning for Undergraduate Students.

- JASCO Inc. (n.d.). Sampling Techniques for FTIR Spectroscopy.

- Agilent. (2020, October 9). Pharmaceutical Analysis using FTIR: Compliance with European, US, Indian, and Japanese Pharmacopoeia.

- Reva, I., et al. (2005). Infrared spectra of pyrazine, pyrimidine and pyridazine in solid argon. Journal of Molecular Structure.

- Specac Ltd. (n.d.). Everything You Need to Know About ATR-FTIR Spectroscopy.

- University of the West Indies. (n.d.). Sample preparation for FT-IR.

- Rocky Mountain Labs. (2023, October 23). What sample is needed for FTIR?.

- Al-Ostath, A., et al. (2020). Synthesis, Characterization and Antimicrobial Activities of Some New Amino-Pyrimidine Derivatives. Research Journal of Pharmacy and Technology.

- International Journal of Innovative Research in Science, Engineering and Technology. (n.d.). Microwave Synthesis of Amino-Pyrimidines- FT-IR Spectrum.

- Shimadzu. (n.d.). Powder Samples.

- AIP Publishing. (n.d.).

- American Chemical Society. (2010, June 8). Effects of Hydrogen Bonding on Vibrational Normal Modes of Pyrimidine. The Journal of Physical Chemistry B.

- Wiley Analytical Science. (n.d.). Interpretation of Infrared Spectra, A Practical Approach.

- Chaudhary, J. (2025). FTIR Spectroscopic Analysis of Pyrimidine Derivatives: A Comprehensive Review. Applied Science and Biotechnology Journal of Advanced Research.

- International Journal of Scientific Research and Engineering Development. (n.d.). Laser Raman and Infrared Spectra of Amino Hydroxy Pyrimidine.

- Royal Society of Chemistry. (2021). Vacuum ultraviolet spectroscopy of pyrimidine derivatives: the effect of halogenation. Physical Chemistry Chemical Physics.

- ChemicalBook. (n.d.). 2-Aminopyrimidine(109-12-6) IR Spectrum.

- National Center for Biotechnology Information. (2025, October 6).

- PubMed. (2023). Design, synthesis and pharmacological characterization of aminopyrimidine derivatives as BTK/FLT3 dual-target inhibitors against acute myeloid leukemia. Bioorganic Chemistry.

- University of Calgary. (n.d.). IR Spectroscopy Tutorial: Amines.

- ResearchGate. (2025, August 5). ChemInform Abstract: Synthesis and Applications of 2-Aminopyrimidine Derivatives as Key Intermediates in Chemical Synthesis of Biomolecules.

- World Journal of Pharmaceutical and Life Sciences. (2024, August 2).

- Royal Society of Chemistry. (2025, April 7). Vacuum ultraviolet spectroscopy of pyrimidine derivatives: the effect of halogenation. Physical Chemistry Chemical Physics.

- ACS Publications. (2017, March 31). 2-Aminopyrimidine Derivatives as New Selective Fibroblast Growth Factor Receptor 4 (FGFR4) Inhibitors. ACS Medicinal Chemistry Letters.

- California State University, Dominguez Hills. (n.d.). Infrared Spectroscopy.

- Asian Journal of Biochemical and Pharmaceutical Research. (2025, March 27). Synthesis Of Heterocyclic Compounds In Pharmaceutical Industry.

- National Center for Biotechnology Information. (2020). Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies. Molecules.

- Chemistry LibreTexts. (2024, March 24). 24.10: Spectroscopy of Amines.

- Elsevier. (n.d.). Design, synthesis of some novel pyridothienopyrimidine derivatives and their biological evaluation as antimicrobial and anticancer agents targeting EGFR enzyme. Arabian Journal of Chemistry.

- Journal of Emerging Trends and Novel Research. (2020, August 31).

- Chemistry Steps. (n.d.). Interpreting IR Spectra.

- ResearchGate. (2025, August 10).

- BenchChem. (2025). A Comparative Analysis of Synthetic Routes to Aminopyrimidines: A Guide for Researchers.

- ResearchGate. (2012, January 1). Synthesis, Fourier Transforms Infrared Spectral Study of New Heterocyclic Oxazinane and Oxazepine Compounds.

- European Journal of Medicinal Chemistry. (2024, February 5).

- Royal Society of Chemistry. (n.d.). Modern advances in heterocyclic chemistry in drug discovery.

- National Center for Biotechnology Information. (n.d.). Recognition of Pharmacological Bi-Heterocyclic Compounds by Using Terahertz Time Domain Spectroscopy and Chemometrics.

Sources

- 1. ijpsjournal.com [ijpsjournal.com]

- 2. Modern advances in heterocyclic chemistry in drug discovery - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Identification of novel aminopyrimidine derivatives for the treatment of mutant NSCLC - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. agilent.com [agilent.com]

- 8. abjar.vandanapublications.com [abjar.vandanapublications.com]

- 9. africanjournalofbiomedicalresearch.com [africanjournalofbiomedicalresearch.com]

- 10. apexinstrument.me [apexinstrument.me]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Everything You Need to Know About ATR-FTIR Spectroscopy [specac.com]

- 13. analyticalscience.wiley.com [analyticalscience.wiley.com]

- 14. Interpreting IR Spectra [chemistrysteps.com]

- 15. pubs.aip.org [pubs.aip.org]

- 16. ijsred.com [ijsred.com]

- 17. orgchemboulder.com [orgchemboulder.com]

- 18. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]

- 19. chem.libretexts.org [chem.libretexts.org]

- 20. Synthesis, in silico and in vitro studies of aminopyrimidine hybrids as EGFR TK inhibitors and anti-proliferative agents - PMC [pmc.ncbi.nlm.nih.gov]

- 21. rjpn.org [rjpn.org]

- 22. Vacuum ultraviolet spectroscopy of pyrimidine derivatives: the effect of halogenation - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 23. Vacuum ultraviolet spectroscopy of pyrimidine derivatives: the effect of halogenation - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/D5CP00198F [pubs.rsc.org]

- 24. drawellanalytical.com [drawellanalytical.com]

- 25. jascoinc.com [jascoinc.com]

- 26. rockymountainlabs.com [rockymountainlabs.com]

- 27. eng.uc.edu [eng.uc.edu]

- 28. Powder Samples : SHIMADZU (Shimadzu Corporation) [shimadzu.com]

- 29. ijirset.com [ijirset.com]

- 30. ngs-technology.com [ngs-technology.com]

The Ascendancy of 2-(Piperidin-1-yl)pyrimidine Analogs in Modern Drug Discovery: A Technical Guide

For Immediate Release to the Scientific Community

The confluence of the pyrimidine and piperidine scaffolds has given rise to a privileged class of molecules: the 2-(piperidin-1-yl)pyrimidine analogs. These compounds are emerging as potent and selective modulators of a diverse array of biological targets, demonstrating significant therapeutic potential across oncology, neuropharmacology, and infectious diseases. This in-depth technical guide, intended for researchers, scientists, and drug development professionals, provides a comprehensive overview of the synthesis, biological evaluation, and structure-activity relationships (SAR) of this promising class of compounds.

The Strategic Fusion of Two Pharmacophoric Powerhouses

The pyrimidine ring is a cornerstone of medicinal chemistry, being a fundamental component of nucleobases and numerous FDA-approved drugs. Its ability to engage in hydrogen bonding and act as a bioisostere for other aromatic systems makes it a versatile scaffold for interacting with a wide range of biological targets. Similarly, the piperidine moiety is a highly prevalent structural motif in pharmaceuticals, offering a saturated, three-dimensional element that can enhance metabolic stability, modulate lipophilicity, and provide vectors for exploring chemical space.[1] The combination of these two privileged structures in the 2-(piperidin-1-yl)pyrimidine core creates a unique chemical entity with a high degree of "drug-likeness" and the potential for exquisite target selectivity.

Navigating the Synthetic Landscape: Crafting 2-(Piperidin-1-yl)pyrimidine Analogs

The synthesis of 2-(piperidin-1-yl)pyrimidine analogs is typically achieved through nucleophilic aromatic substitution (SNAr) reactions. The general strategy involves the displacement of a suitable leaving group, most commonly a halogen, from the 2-position of the pyrimidine ring by the secondary amine of piperidine or its derivatives.

General Synthetic Workflow

Caption: General workflow for the synthesis of 2-(piperidin-1-yl)pyrimidine analogs.

Experimental Protocol: Synthesis of 2-(Piperidin-1-yl)pyrimidine

This protocol provides a general procedure for the synthesis of the parent 2-(piperidin-1-yl)pyrimidine scaffold, which can be adapted for the synthesis of various analogs by using substituted piperidines or pyrimidines.

Materials:

-

2-Chloropyrimidine

-

Piperidine

-

Potassium Carbonate (K₂CO₃)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Ethyl acetate

-

Brine solution

-

Anhydrous sodium sulfate

Procedure:

-

To a stirred solution of piperidine (1.1 equivalents) in anhydrous DMF, add potassium carbonate (2.5 equivalents).

-

Stir the suspension at room temperature for 20-30 minutes.

-

Add 2-chloropyrimidine (1.0 equivalent) portion-wise to the mixture.

-

Heat the reaction mixture to 60-80°C and stir for 4-8 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired 2-(piperidin-1-yl)pyrimidine.

Unveiling the Biological Potential: A Spectrum of Therapeutic Applications

2-(Piperidin-1-yl)pyrimidine analogs have demonstrated a remarkable breadth of biological activities, with significant potential in several therapeutic areas.

Anticancer Activity: Targeting the Engines of Cell Proliferation

A significant body of research has focused on the development of 2-(piperidin-1-yl)pyrimidine derivatives as potent anticancer agents. These compounds often exert their effects by inhibiting protein kinases, which are key regulators of cell growth, differentiation, and survival, and are frequently dysregulated in cancer.

The pyrimidine scaffold is a well-established pharmacophore for kinase inhibitors, and the addition of the piperidine moiety allows for fine-tuning of selectivity and potency.

Experimental Protocol: In Vitro Kinase Inhibition Assay (Luminescence-Based)

This protocol outlines a general method for assessing the inhibitory activity of 2-(piperidin-1-yl)pyrimidine analogs against a target kinase.

Principle:

This assay quantifies the amount of ATP remaining after a kinase reaction. The kinase activity is inversely proportional to the luminescence signal.

Procedure:

-

Prepare a reaction buffer containing the target kinase, its substrate, and ATP.

-

Add the test compound (2-(piperidin-1-yl)pyrimidine analog) at various concentrations.

-

Incubate the reaction mixture at the optimal temperature for the kinase (typically 30-37°C) for a specified period.

-

Stop the reaction and add a luciferase-based ATP detection reagent.

-

Measure the luminescence using a plate reader.

-

Calculate the IC₅₀ value, which is the concentration of the inhibitor required to reduce the kinase activity by 50%.[2]

Central Nervous System (CNS) Activity: Modulating Neuronal Signaling

The ability of small molecules to cross the blood-brain barrier is a critical prerequisite for treating CNS disorders. The physicochemical properties of 2-(piperidin-1-yl)pyrimidine analogs make them promising candidates for CNS-active drugs.[1] Research has explored their potential as antagonists for various CNS receptors.

Antimicrobial and Anti-inflammatory Properties

The emergence of drug-resistant pathogens and the need for novel anti-inflammatory agents have spurred the investigation of new chemical scaffolds. Certain 2-(piperidin-1-yl)pyrimidine derivatives have shown promising antimicrobial and anti-inflammatory activities.[3]

Structure-Activity Relationship (SAR): Decoding the Molecular Determinants of Activity

The systematic modification of the 2-(piperidin-1-yl)pyrimidine scaffold has provided valuable insights into the structural features that govern biological activity.

SAR Analysis Workflow

Caption: A typical workflow for structure-activity relationship (SAR) studies.

Key SAR Insights for Anticancer Activity

The following table summarizes the SAR for a series of 2-(piperidin-1-yl)pyrimidine analogs with anticancer activity.

| Compound ID | R¹ (Pyrimidine) | R² (Piperidine) | Anticancer Activity (IC₅₀, µM) vs. Cell Line | Reference |

| A-1 | H | H | > 50 (MCF-7) | [4] |

| A-2 | 4-Cl | H | 15.2 (MCF-7) | [4] |

| A-3 | H | 4-OH | 25.8 (MCF-7) | [4] |

| A-4 | 4-Cl | 4-OH | 5.1 (MCF-7) | [4] |

Analysis:

-

Substitution on the Pyrimidine Ring: The introduction of a chloro group at the 4-position of the pyrimidine ring (compare A-1 and A-2 , and A-3 and A-4 ) consistently leads to a significant increase in anticancer activity. This suggests that an electron-withdrawing group at this position is favorable for interacting with the biological target.

-

Substitution on the Piperidine Ring: The addition of a hydroxyl group at the 4-position of the piperidine ring also enhances potency, although to a lesser extent than substitution on the pyrimidine ring (compare A-1 and A-3 ).

-

Synergistic Effects: The combination of favorable substitutions on both the pyrimidine and piperidine rings results in the most potent compound (A-4 ), indicating a synergistic effect.

Future Directions and Conclusion

The 2-(piperidin-1-yl)pyrimidine scaffold represents a highly promising platform for the discovery of novel therapeutic agents. The synthetic accessibility and the rich SAR data provide a solid foundation for the rational design of next-generation analogs with improved potency, selectivity, and pharmacokinetic properties. Future research in this area will likely focus on:

-

Exploration of a wider range of biological targets: While significant progress has been made in the development of anticancer and CNS-active compounds, the full therapeutic potential of this scaffold remains to be explored.

-

Application of computational modeling: The use of in silico methods, such as molecular docking and QSAR, can accelerate the discovery and optimization of lead compounds.

-

Development of more efficient and sustainable synthetic methodologies: Green chemistry approaches to the synthesis of these analogs will be crucial for their large-scale production.

References

-

Efficient Protocol for Novel Hybrid Pyrimidines Synthesis: Antiproliferative Activity, DFT Analyses, and Molecular Docking Studies. ACS Omega. [Link]

-

Synthesis of Pyrimidine Incorporated Piperazine Derivatives and their Antimicrobial Activity. National Center for Biotechnology Information. [Link]

-

Medicinal chemistry perspective of pyrido[2,3-d]pyrimidines as anticancer agents. Royal Society of Chemistry. [Link]

-

Discovery and optimization of 3-(4-aryl/heteroarylsulfonyl)piperazin-1-yl)-6-(piperidin-1-yl)pyridazines as novel, CNS penetrant pan-muscarinic antagonists. National Center for Biotechnology Information. [Link]

-

Novel 1-(2-pyrimidin-2-yl)piperazine derivatives as selective monoamine oxidase (MAO)-A inhibitors. National Center for Biotechnology Information. [Link]

-

Synthesis of Novel 2-(Pyridin-2-yl) Pyrimidine Derivatives and Study of Their Anti-Fibrosis Activity. MDPI. [Link]

-

Optimization of Pyrimidine Compounds as Potent JAK1 Inhibitors and the Discovery of R507 as a Clinical Candidate. National Center for Biotechnology Information. [Link]

-

Novel Pyrimidine Derivatives as Potential Anticancer Agents: Synthesis, Biological Evaluation and Molecular Docking Study. National Center for Biotechnology Information. [Link]

-

Synthesis and in vivo anti-ulcer evaluation of some novel piperidine linked dihydropyrimidinone derivatives. National Center for Biotechnology Information. [Link]

-

Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology. [Link]

-

Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors. MDPI. [Link]

-

Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. ResearchGate. [Link]

-

Novel 1-(2-pyrimidin-2-yl)piperazine derivatives as selective monoamine oxidase (MAO)-A inhibitors. PubMed. [Link]

-

Overall SAR analysis of pyrimidines. ResearchGate. [Link]

-

SAR for anti-inflammatory and antioxidant agents. ResearchGate. [Link]

-

An overview on synthesis and biological activity of pyrimidines. World Journal of Advanced Research and Reviews. [Link]

-

Synthesis, Characterization, Acute Toxicity and Investigation of the new Pyrimidine Derivative as antihyperlipidemic activity on. ResearchGate. [Link]

-

Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. PubMed. [Link]

-

The Antimicrobial, Antibiofilm and Anti-Inflammatory Activities of P13#1, a Cathelicidin-like Achiral Peptoid. MDPI. [Link]

-

Synthesis and Characterization of Some New Pyridine and Pyrimidine Derivatives and Studying Their Biological Activities. Al-Nahrain University. [Link]

-

Synthesis, antimicrobial, anti-inflammatory, antioxidant and cytotoxicity of new pyrimidine and pyrimidopyrimidine derivatives. National Center for Biotechnology Information. [Link]

-

2-{N-[ω-(1-Benzylpiperidin-4-yl)alkyl]amino}-6-[(prop-2-yn-1-yl)amino]pyridine-3,5-dicarbonitriles Showing High Affinity for σ1/2 Receptors. MDPI. [Link]

Sources

- 1. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. reactionbiology.com [reactionbiology.com]

- 3. Synthesis, antimicrobial, anti-inflammatory, antioxidant and cytotoxicity of new pyrimidine and pyrimidopyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

An In-Depth Technical Guide to the In Silico Modeling of 2-(Piperidin-1-yl)pyrimidin-5-amine

Abstract

This technical guide provides a comprehensive framework for the in silico modeling of 2-(Piperidin-1-yl)pyrimidin-5-amine, a novel small molecule with therapeutic potential. Given the established importance of the pyrimidine and piperidine scaffolds in medicinal chemistry, this document outlines a systematic, multi-faceted computational approach to elucidate its potential biological targets, binding interactions, and pharmacokinetic profile. This guide is intended for researchers, scientists, and drug development professionals, offering both theoretical rationale and practical, step-by-step protocols for molecular docking, molecular dynamics simulations, and ADMET prediction. By integrating these computational techniques, we present a self-validating workflow to accelerate the preclinical assessment of this and similar pyrimidine derivatives.

Introduction: The Rationale for In Silico Investigation

The confluence of a pyrimidine ring and a piperidine moiety in this compound suggests a high probability of biological activity. The pyrimidine scaffold is a cornerstone of numerous therapeutic agents, owing to its presence in the nucleobases of DNA and RNA, and its derivatives are known to possess a wide array of pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory activities.[1] Similarly, the piperidine ring is a prevalent structural motif in many pharmaceuticals, offering a versatile scaffold for chemical modification to fine-tune biological activity.[2]

In silico modeling has emerged as an indispensable tool in contemporary drug discovery, enabling the rapid and cost-effective prediction of a small molecule's interactions with biological targets. This computational approach facilitates the identification of lead compounds, optimization of their properties, and gaining insights into their mechanisms of action long before significant investment in laboratory synthesis and testing is required.

This guide will delineate a comprehensive in silico workflow to characterize this compound, establishing a robust foundation for subsequent experimental validation.

Foundational Analysis: Ligand Preparation and Physicochemical Profiling

Prior to any computational screening, a thorough understanding of the subject molecule's properties is essential.

Structural and Physicochemical Properties

The initial step involves obtaining the canonical structure of this compound and calculating its key physicochemical properties. These descriptors are crucial for assessing its "drug-likeness" and potential for oral bioavailability, often guided by frameworks like Lipinski's Rule of Five.

| Property | Value | Method |

| Molecular Formula | C9H14N4 | - |

| Molecular Weight | 178.24 g/mol | - |

| XLogP3 | 1.3 | - |

| Hydrogen Bond Donors | 1 | - |

| Hydrogen Bond Acceptors | 4 | - |

| Rotatable Bond Count | 1 | - |

Data sourced from PubChem and other chemical databases.

Ligand Preparation Protocol

Accurate three-dimensional (3D) representation of the ligand is critical for meaningful docking and simulation studies.

Step-by-Step Protocol:

-

2D to 3D Conversion:

-

Obtain the 2D structure of this compound (e.g., from PubChem or drawn using chemical drawing software like ChemDraw).

-

Utilize a computational chemistry tool (e.g., Open Babel, MarvinSketch) to convert the 2D structure into a 3D conformation.

-

-

Energy Minimization:

-

The initial 3D structure is likely not in its lowest energy state. Perform energy minimization using a suitable force field (e.g., MMFF94 or UFF) to obtain a stable, low-energy conformation. This step is crucial for ensuring the ligand's geometry is realistic.

-

-

Charge Assignment and Atom Typing:

-

Assign partial charges to each atom of the molecule using a method like Gasteiger-Hückel.

-

Define the atom types according to the chosen force field. This is essential for the subsequent docking and simulation calculations.

-

-

File Format Conversion:

-

Save the prepared ligand structure in a format compatible with the chosen docking software (e.g., .pdbqt for AutoDock Vina, .mol2 for Schrödinger Suite).

-

Target Identification and Molecular Docking

Given the prevalence of pyrimidine derivatives as kinase inhibitors and antibacterial agents, we will hypothesize and investigate potential protein targets in these classes.[3][4][5]

Hypothesized Protein Targets

Based on the activities of structurally similar compounds, the following protein targets are proposed for initial investigation:

-

Cyclin-Dependent Kinase 2 (CDK2): A key regulator of the cell cycle, CDK2 is a well-established target for cancer therapy.[3] Pyrimidine derivatives have shown inhibitory activity against CDK2.[3]

-

Dihydrofolate Reductase (DHFR): An essential enzyme in the synthesis of nucleic acids, DHFR is a validated target for antibacterial and anticancer agents.[4][5]

-

Epidermal Growth Factor Receptor (EGFR) Kinase: A receptor tyrosine kinase often implicated in cancer cell proliferation. Pyrimidine and pyridine derivatives have been explored as potential EGFR inhibitors.[6]

Molecular Docking Workflow

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor, providing insights into binding affinity and interaction patterns.

Workflow Diagram:

Caption: Molecular Docking Workflow.

Step-by-Step Protocol (using AutoDock Vina as an example):

-

Protein Preparation:

-

Download the 3D crystal structure of the target protein (e.g., CDK2, DHFR, EGFR) from the Protein Data Bank (PDB).

-

Using software like AutoDockTools, remove water molecules and co-crystallized ligands.

-

Add polar hydrogens and assign Kollman charges to the protein.

-

Save the prepared protein in the .pdbqt format.

-

-

Binding Site Identification and Grid Box Generation:

-

Identify the active site of the protein. This can be determined from the location of the co-crystallized ligand in the PDB structure or from literature reports.

-

Define a grid box that encompasses the entire binding pocket. The size and center of the grid box are critical parameters.

-

-

Docking Execution:

-

Use AutoDock Vina to dock the prepared ligand into the defined grid box of the prepared protein.

-

The software will generate multiple binding poses, each with a corresponding binding affinity score (in kcal/mol).

-

-

Analysis of Results:

-

Analyze the predicted binding poses and their corresponding scores. The pose with the lowest binding energy is typically considered the most favorable.

-

Visualize the ligand-protein complex using molecular visualization software (e.g., PyMOL, UCSF Chimera).

-

Identify key interactions, such as hydrogen bonds, hydrophobic interactions, and pi-stacking, between the ligand and the amino acid residues of the protein's active site.

-

Expected Outcomes and Interpretation:

| Target Protein | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues |

| CDK2 | -8.5 to -10.0 | (Example) Leu83, Glu81, Phe80 |

| DHFR | -7.0 to -9.0 | (Example) Ile7, Phe34, Arg57 |

| EGFR Kinase | -9.0 to -11.0 | (Example) Met793, Leu718, Gly796 |

Note: These are hypothetical values for illustrative purposes.

A lower binding energy suggests a more stable complex. The identification of interactions with key catalytic or binding residues can provide strong evidence for the potential mechanism of action.

Molecular Dynamics (MD) Simulations: Assessing Binding Stability

While molecular docking provides a static snapshot of the binding event, MD simulations offer a dynamic view of the ligand-protein complex over time, providing insights into the stability of the interaction.[3]

MD Simulation Workflow Diagram:

Caption: Molecular Dynamics Simulation Workflow.

Step-by-Step Protocol (using GROMACS as an example):

-

System Preparation:

-

Take the best-docked pose of the ligand-protein complex as the starting structure.

-

Generate the ligand topology and parameter files using a server like SwissParam or CGenFF.

-

Place the complex in a periodic box of water molecules (e.g., TIP3P water model).

-

Add counter-ions (e.g., Na+ or Cl-) to neutralize the system.

-

-

Simulation:

-

Perform energy minimization of the entire system to remove steric clashes.

-

Run a short equilibration simulation under NVT (constant number of particles, volume, and temperature) and then NPT (constant number of particles, pressure, and temperature) ensembles to allow the system to reach a stable temperature and pressure.

-

Execute the production MD run for a significant duration (e.g., 100 nanoseconds) to sample the conformational space of the complex.

-

-

Trajectory Analysis:

-

Root Mean Square Deviation (RMSD): Calculate the RMSD of the protein backbone and the ligand to assess the overall stability of the complex. A stable RMSD indicates that the system has reached equilibrium.

-

Root Mean Square Fluctuation (RMSF): Analyze the RMSF of individual residues to identify flexible regions of the protein.

-

Hydrogen Bond Analysis: Monitor the formation and breaking of hydrogen bonds between the ligand and protein over the course of the simulation to identify stable interactions.

-

ADMET Prediction: Evaluating Drug-Likeness and Safety

The final stage of the in silico assessment involves predicting the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of the molecule. This is crucial for early identification of potential liabilities that could lead to late-stage attrition in drug development.

Key ADMET Parameters and Prediction Tools:

| Parameter | Description | Prediction Tool(s) |

| Absorption | Human Intestinal Absorption (HIA), Caco-2 permeability, P-glycoprotein substrate/inhibitor | SwissADME, pkCSM |

| Distribution | Blood-Brain Barrier (BBB) penetration, Plasma Protein Binding (PPB) | SwissADME, pkCSM |

| Metabolism | Cytochrome P450 (CYP) inhibition (e.g., CYP1A2, CYP2C9, CYP2C19, CYP2D6, CYP3A4) | SwissADME, pkCSM |

| Excretion | Renal clearance, Total clearance | pkCSM |

| Toxicity | AMES mutagenicity, Carcinogenicity, Hepatotoxicity, Skin sensitization | ProTox-II, pkCSM |

Interpretation of ADMET Predictions:

The results from these predictive models should be interpreted with caution, as they are based on computational algorithms. However, they provide valuable early-stage flags for potential issues. For instance, a high probability of being a CYP inhibitor could indicate a risk of drug-drug interactions. Similarly, a positive prediction for AMES mutagenicity would be a significant concern for further development.

Conclusion and Future Directions

This in-depth technical guide has outlined a comprehensive in silico workflow for the characterization of this compound. By systematically applying molecular docking, molecular dynamics simulations, and ADMET prediction, researchers can generate a robust preliminary profile of this molecule's therapeutic potential. The insights gained from these computational studies, including the identification of likely biological targets, the nature of binding interactions, and potential pharmacokinetic liabilities, will provide a strong foundation for guiding subsequent experimental validation through chemical synthesis, in vitro biological assays, and eventually, in vivo studies. This integrated computational and experimental approach is paramount for accelerating the translation of promising small molecules into novel therapeutics.

References

- BenchChem. (2025). In Silico Modeling of Pyrimidine Derivatives: A Technical Guide to Understanding 6-Isopropylpyrimidin-4-ol Interactions.

-

Wang, F., Ma, Z., Li, Y., Zhu, S., Xiao, Z., Zhang, H., & Wang, Y. (2011). Development of in silico models for pyrazoles and pyrimidine derivatives as cyclin-dependent kinase 2 inhibitors. Journal of Molecular Graphics and Modelling, 30, 67-81. Available at: [Link]

-

ResearchGate. (2023). In Silico analysis of pyrimidine derivatives as potential antibacterial agents. Available at: [Link]

-

AIP Publishing. (2023). In Silico analysis of pyrimidine derivatives as potential antibacterial agents. Available at: [Link]

-

Taylor & Francis Online. (2022). Biological evaluation, docking studies, and in silico ADME prediction of some pyrimidine and pyridine derivatives as potential EGFRWT and EGFRT790M inhibitors. Available at: [Link]

-

World Journal of Advanced Research and Reviews. (2022). An overview on synthesis and biological activity of pyrimidines. Available at: [Link]

-

IJIRT. (2021). The Wide Spectrum Biological Activities of Piperidine -A Short Review. Available at: [Link]

Sources

- 1. wjarr.com [wjarr.com]

- 2. ijirt.org [ijirt.org]

- 3. Development of in silico models for pyrazoles and pyrimidine derivatives as cyclin-dependent kinase 2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. pubs.aip.org [pubs.aip.org]

- 6. tandfonline.com [tandfonline.com]

A Guide to Novel Synthesis Routes for Substituted Aminopyrimidines: A Senior Application Scientist's Perspective

Abstract

The substituted aminopyrimidine core is a cornerstone of modern medicinal chemistry, forming the structural basis for a multitude of approved therapeutics, particularly in the realm of kinase inhibitors. The relentless pursuit of novel chemical matter with enhanced potency, selectivity, and favorable pharmacokinetic profiles necessitates the development of innovative and efficient synthetic strategies. This in-depth technical guide moves beyond classical condensation methodologies to explore the frontier of aminopyrimidine synthesis. We will delve into the mechanistic intricacies and practical applications of cutting-edge, transition-metal-catalyzed reactions, including iron-catalyzed modular synthesis, rhodium-catalyzed C-H activation, and iridium-catalyzed multicomponent reactions. This document is intended for researchers, scientists, and drug development professionals, providing not only detailed, field-proven protocols but also the causal reasoning behind experimental choices, empowering the reader to adapt and innovate within their own research endeavors.

Introduction: The Enduring Significance of the Aminopyrimidine Scaffold

Substituted aminopyrimidines represent a privileged scaffold in drug discovery, largely due to their ability to mimic the adenine core of ATP and effectively compete for the ATP-binding site of various kinases.[1] This has led to the successful development of numerous kinase inhibitors for the treatment of cancers and other proliferative disorders.[2] The therapeutic landscape is populated with aminopyrimidine-based drugs, underscoring the scaffold's importance.[3]

The synthetic accessibility and the potential for diverse functionalization of the pyrimidine ring are key to its prevalence. Traditional synthetic routes, often relying on the condensation of amidines with 1,3-dicarbonyl compounds or their equivalents, have been the workhorses for decades.[4] While robust, these methods can sometimes be limited in scope and may require harsh reaction conditions. The demand for rapid access to large, diverse libraries of aminopyrimidine analogs for high-throughput screening has fueled the development of more elegant and efficient synthetic technologies. This guide will focus on these novel, catalytic approaches that offer significant advantages in terms of efficiency, regioselectivity, and substrate scope.

Foundational Synthesis: An Optimized Classical Approach

Before exploring novel catalytic systems, it is instructive to understand a refined classical approach. A common and effective method for the synthesis of 2-aminopyrimidine derivatives involves the nucleophilic substitution of a dihalopyrimidine. The following protocol describes a solvent-free and catalyst-free approach, highlighting a move towards more sustainable and simplified procedures even within classical frameworks.

General Procedure for Solvent-Free Synthesis of 2-Aminopyrimidine Derivatives

This procedure details the reaction of 2-amino-4,6-dichloropyrimidine with various amines.

Experimental Protocol:

-

Finely grind 2-amino-4,6-dichloropyrimidine (3 mmol), the desired substituted amine (3 mmol), and triethylamine (6 mmol).

-

Heat the mixture in a sealed vessel at 80–90 °C.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) using a hexane and ethyl acetate solvent system.

-

Upon completion, add distilled water to the reaction mixture.

-

Filter the resulting precipitate and recrystallize from ethanol.

-

In cases where no precipitate forms upon the addition of water, evaporate the water under vacuum and crystallize the crude product from ethanol.[3]

This method, while straightforward, provides a baseline for appreciating the advancements offered by the catalytic routes discussed in the subsequent sections.

Iron-Catalyzed Modular Synthesis: A Sustainable and Versatile Approach

The use of earth-abundant and non-toxic iron catalysts is a significant step towards more sustainable chemical synthesis. A notable advancement is the iron-catalyzed modular synthesis of pyrimidines from saturated carbonyl compounds and amidines.[5][6][7] This method proceeds through a remarkable unactivated β-C–H bond functionalization.[6]

Mechanistic Rationale

The reaction is proposed to proceed through a sequence involving a TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) radical-mediated process. The key steps are believed to be:

-

Enamine Formation: The carbonyl compound reacts with the amidine to form an enamine intermediate.

-

TEMPO Complexation & β-C-H Activation: The iron(II) catalyst, in conjunction with a ligand such as 1,10-phenanthroline, facilitates the activation of a β-C-H bond of the enamine, likely involving a TEMPO adduct.

-

Cyclization and Aromatization: Subsequent cyclization and elimination of the TEMPO moiety leads to the formation of the pyrimidine ring, which then aromatizes.[5][6][7]

Experimental Protocol: Iron-Catalyzed [2+2+2] Cycloaddition

An alternative iron-catalyzed approach involves the [2+2+2] cycloaddition of alkynenitriles and cyanamides.[2][3]

Optimized Reaction Conditions:

-

Catalyst: 5 mol% FeI₂

-

Ligand: 10 mol% iPrPDAI (N,N'-bis(2,6-diisopropylphenyl)-1,2-phenylenediamine)

-

Reductant: 30 mol% Zn dust

-

Solvent: Toluene

-

Temperature: 40 °C

-

Reactant Ratio: 1:3 ratio of alkynenitrile to cyanamide[2][3]

General Procedure:

-

To an oven-dried reaction vessel, add FeI₂ (5 mol%), iPrPDAI (10 mol%), and Zn dust (30 mol%).

-

Evacuate and backfill the vessel with an inert atmosphere (e.g., nitrogen or argon).

-

Add toluene, followed by the alkynenitrile and the cyanamide.

-

Stir the reaction mixture at 40 °C for the required time (typically 12-72 hours), monitoring by TLC or GC-MS.

-

Upon completion, quench the reaction and purify the product by column chromatography.

Substrate Scope and Yields

This methodology demonstrates good functional group tolerance and can be applied to a variety of ketones, aldehydes, esters, and amidines.[5][6]

| Starting Carbonyl | Amidine | Product | Yield (%) |

| Acetophenone | Benzamidine | 2,4-Diphenyl-6-methylpyrimidine | 82 |

| Cyclohexanone | Benzamidine | 2-Phenyl-5,6,7,8-tetrahydroquinazoline | 75 |

| Propiophenone | Acetamidine | 2,6-Dimethyl-4-phenylpyrimidine | 78 |